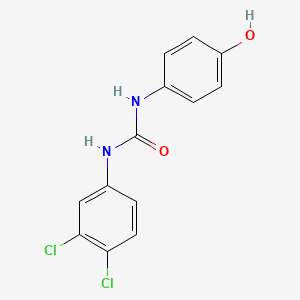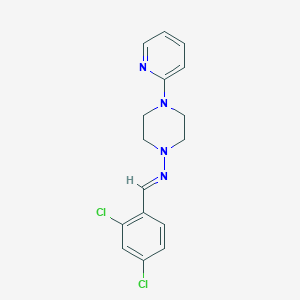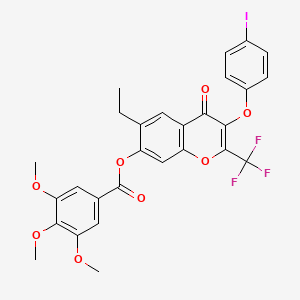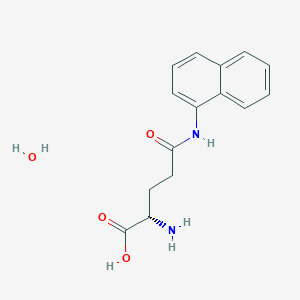
N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée est un composé organique synthétique appartenant à la classe des dérivés de l’urée. Ces composés sont connus pour leurs diverses applications dans divers domaines, notamment les produits pharmaceutiques, l’agriculture et la science des matériaux. La présence de groupes dichlorophényl et hydroxyphényl dans sa structure suggère une activité biologique potentielle et une réactivité chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée implique généralement la réaction de la 3,4-dichloroaniline avec l’isocyanate de 4-hydroxyphényle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
À l’échelle industrielle, la production de N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée peut impliquer des procédés à flux continu pour assurer un rendement élevé et une pureté élevée. L’utilisation de réacteurs automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Les atomes de chlore peuvent être substitués par d’autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Hydrogène gazeux avec catalyseur au palladium, borohydrure de sodium
Substitution : Amines, thiols, hydroxyde de sodium
Principaux produits formés
Oxydation : Formation de dérivés carbonylés
Réduction : Formation de dérivés aminés
Substitution : Formation de dérivés d’urée substitués
Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, conduisant à la modulation de voies biochimiques. La présence de groupes dichlorophényl et hydroxyphényl peut influencer son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4-dichlorophényl)-N’-(4-méthoxyphényl)urée : Structure similaire mais avec un groupe méthoxy au lieu d’un groupe hydroxyle.
N-(3,4-dichlorophényl)-N’-(4-aminophényl)urée : Structure similaire mais avec un groupe amino au lieu d’un groupe hydroxyle.
Unicité
La N-(3,4-dichlorophényl)-N’-(4-hydroxyphényl)urée est unique en raison de la présence de groupes dichlorophényl et hydroxyphényl, qui peuvent conférer des propriétés chimiques et biologiques distinctes. Le groupe hydroxyle peut participer à des liaisons hydrogène, influençant la solubilité et la réactivité du composé.
Propriétés
Formule moléculaire |
C13H10Cl2N2O2 |
|---|---|
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(18)5-2-8/h1-7,18H,(H2,16,17,19) |
Clé InChI |
ZBEMPBNOSDYHQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)


![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)



![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
![N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B11994046.png)
![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)

